

The Selectivity Profile of Vps34-IN-2: A Technical Guide

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Compound of Interest

Compound Name: Vps34-IN-2

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This technical guide provides a comprehensive overview of the selectivity profile of **Vps34-IN-2**, a potent and selective inhibitor of the vacuolar protein sorting 34 (Vps34) kinase. This document details its inhibitory activity, the experimental methodologies used for its characterization, and its effects on relevant signaling pathways.

Quantitative Selectivity Profile

Vps34-IN-2 demonstrates high potency and selectivity for Vps34 over other lipid and protein kinases. The following tables summarize the available quantitative data on its inhibitory activity.

Table 1: In Vitro Inhibitory Activity of **Vps34-IN-2** and Comparators against Vps34

Compound	Vps34 IC50 (nM)	Assay Type	Reference
Vps34-IN-2 (PIK-III)	18	Enzymatic	[1]
Vps34-IN-1	25	Enzymatic	[2]
SAR405	1.2	Enzymatic (Kd = 1.5 nM)	[2][3]
Autophinib	19	Enzymatic	[2]

Table 2: Selectivity of **Vps34-IN-2** against Class I PI3Ks and mTOR

Target	Vps34-IN-2 IC50 (μM)	Reference
PI3Kα	2.7	MedChemExpress Data
PI3Kβ	4.5	MedChemExpress Data
PI3Kδ	1.2	[1]
PI3Kγ	>10	MedChemExpress Data
mTOR	>10	MedChemExpress Data

Note: A comprehensive public kinome scan profiling **Vps34-IN-2** against a broad panel of protein kinases was not identified during the literature review. The available data indicates high selectivity against the tested Class I PI3Ks and mTOR.

Signaling Pathways Involving Vps34

Vps34 is a class III phosphoinositide 3-kinase (PI3K) that phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI3P). PI3P is a key signaling lipid that recruits effector proteins containing FYVE or PX domains to regulate membrane trafficking events, including autophagy and endosomal sorting. Vps34 functions within two major distinct protein complexes: Complex I and Complex II.



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Caption: Vps34 Signaling Complexes and Inhibition by **Vps34-IN-2**.

Experimental Protocols

The selectivity profile of **Vps34-IN-2** is determined through a series of biochemical and cell-based assays.

Vps34 Enzymatic Assay (In Vitro)

This assay directly measures the kinase activity of purified Vps34 in the presence of the inhibitor.

Principle: The assay quantifies the phosphorylation of the lipid substrate, phosphatidylinositol (PI), by the Vps34 enzyme. The amount of phosphorylated product, phosphatidylinositol 3-phosphate (PI3P), is measured, typically using radiolabeled ATP ($[\gamma\text{-}^{32}\text{P}]\text{ATP}$) and subsequent separation by thin-layer chromatography (TLC) or through luminescence-based ATP detection assays (e.g., ADP-Glo™).

Detailed Methodology:

- Reagents and Buffers:
 - Kinase Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT. For Vps34, 2 mM MnCl₂ is often added.
 - Substrate: Phosphatidylinositol (PI) liposomes.
 - Enzyme: Recombinant human Vps34/Vps15 complex.
 - ATP: $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ or unlabeled ATP, depending on the detection method.
 - Inhibitor: **Vps34-IN-2** dissolved in DMSO.
- Procedure: a. Prepare serial dilutions of **Vps34-IN-2** in DMSO. b. In a reaction well, combine the kinase buffer, Vps34/Vps15 enzyme, and the inhibitor dilution. Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature. c. Initiate the kinase reaction by adding the PI substrate and ATP. d. Allow the reaction to proceed for a specified duration (e.g., 30-60 minutes) at 30°C. e. Terminate the reaction by adding a stop solution (e.g., 6M HCl). f. Extract the lipids. g. Separate the phosphorylated lipid product (PI3P) from the substrate (PI) and free ATP using thin-layer chromatography (TLC). h. Quantify the amount

of PI3P formed using autoradiography or a phosphorimager. i. For non-radioactive methods like ADP-Glo™, the amount of ADP produced is measured, which is proportional to kinase activity.

- Data Analysis:
 - The percentage of inhibition is calculated for each inhibitor concentration relative to a DMSO control.
 - The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

GFP-FYVE Cellular Assay

This cell-based assay assesses the ability of an inhibitor to block Vps34 activity in a cellular context by monitoring the localization of a PI3P-binding probe.

Principle: The FYVE domain is a protein motif that specifically binds to PI3P. When fused to a fluorescent protein like GFP (GFP-FYVE), its localization to endosomal membranes, which are rich in PI3P, can be visualized by microscopy. Inhibition of Vps34 leads to a decrease in cellular PI3P levels, causing the GFP-FYVE probe to diffuse from endosomes into the cytoplasm.

Detailed Methodology:

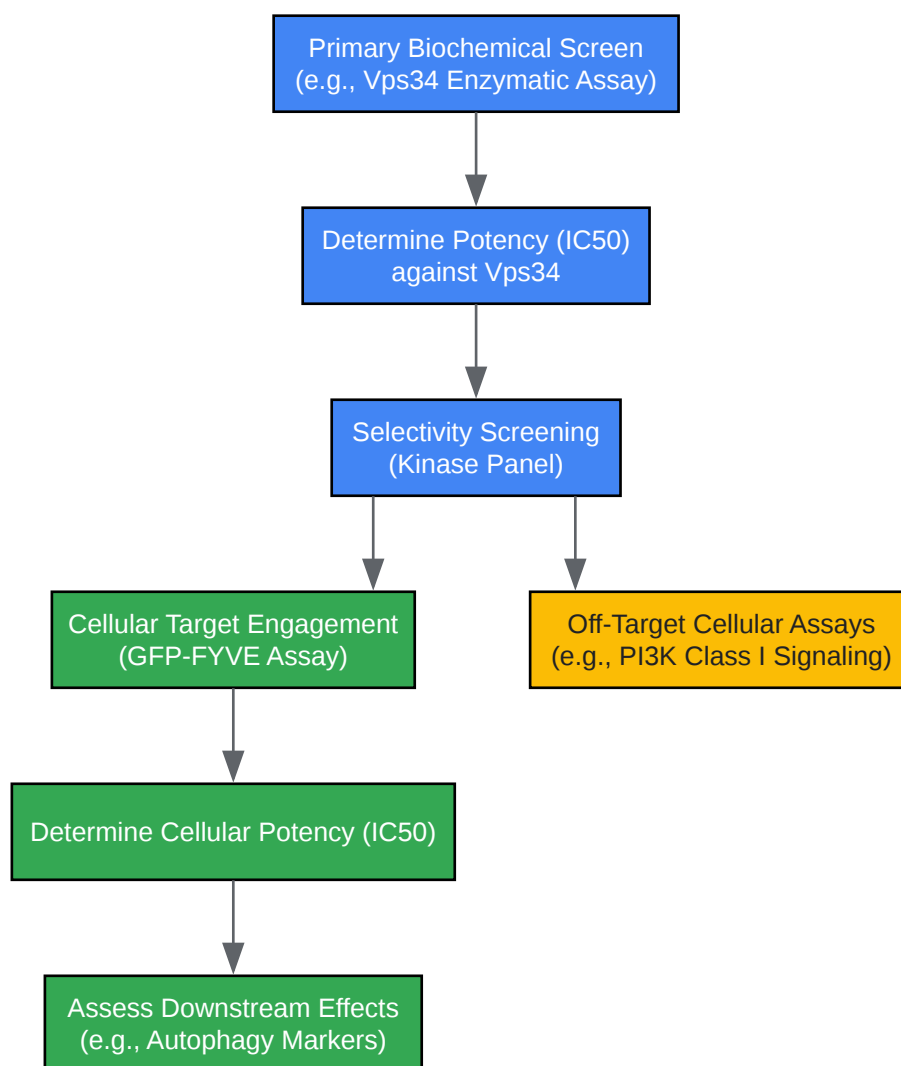
- Cell Line and Reagents:
 - Cell Line: A suitable cell line (e.g., U2OS, HeLa) stably expressing a GFP-2xFYVE construct.
 - Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).
 - Inhibitor: **Vps34-IN-2** dissolved in DMSO.
 - Imaging: High-content imaging system or confocal microscope.
- Procedure: a. Seed the GFP-FYVE expressing cells into 96-well imaging plates and allow them to adhere overnight. b. Prepare serial dilutions of **Vps34-IN-2** in culture medium. c.

Treat the cells with the inhibitor dilutions and a DMSO vehicle control for a specified time (e.g., 1-2 hours). d. Fix the cells with 4% paraformaldehyde. e. Stain the nuclei with a fluorescent dye (e.g., DAPI). f. Acquire images using a high-content imaging system.

- Data Analysis:
 - An image analysis algorithm is used to quantify the punctate GFP fluorescence (representing endosome-localized GFP-FYVE) versus the diffuse cytoplasmic fluorescence.
 - The ratio of punctate to diffuse fluorescence is calculated for each condition.
 - The percentage of inhibition of GFP-FYVE localization is determined for each inhibitor concentration.
 - The IC50 value is calculated from the dose-response curve.

Experimental Workflow for Selectivity Profiling

The characterization of a Vps34 inhibitor like **Vps34-IN-2** follows a logical workflow to establish its potency, selectivity, and cellular activity.



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Caption: Workflow for Vps34 Inhibitor Selectivity Profiling.

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